molecular formula C14H20N2O2 B128812 Benzyl 4-(aminomethyl)piperidine-1-carboxylate CAS No. 157023-34-2

Benzyl 4-(aminomethyl)piperidine-1-carboxylate

Cat. No. B128812
M. Wt: 248.32 g/mol
InChI Key: ABJVEAFRFGTATH-UHFFFAOYSA-N
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Description

Benzyl 4-(aminomethyl)piperidine-1-carboxylate is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active piperidine derivatives. These derivatives have been extensively studied for their potential therapeutic applications, particularly as inhibitors of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's . Additionally, piperidine derivatives have been explored for their anticancer properties and as inhibitors of other enzymes such as steroid-5alpha-reductase .

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions, starting from simple precursors to achieve the desired substitution on the piperidine ring. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with anti-AChE activity involves the introduction of benzoyl groups and other substituents to enhance activity . Similarly, the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) includes steps like N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis . These methods demonstrate the versatility of piperidine chemistry and the ability to introduce a wide range of functional groups to modulate biological activity.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial in determining their biological activity. For example, the introduction of bulky moieties or phenyl groups has been shown to enhance the anti-AChE activity of these compounds . The crystal structure of one such derivative, 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, has been determined, providing insights into the three-dimensional arrangement of atoms and the potential for interaction with biological targets .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that are essential for their biological function. For instance, the introduction of substituents that mimic ergot alkaloids and synthetic piperidine drugs can be achieved through nucle

Scientific Research Applications

  • Antituberculosis Activity : A study by V. U. Jeankumar et al. (2013) describes the synthesis of compounds related to Benzyl 4-(aminomethyl)piperidine-1-carboxylate for potential antituberculosis activity. One such compound showed promising activity against Mycobacterium tuberculosis.

  • Palladium-Catalyzed Synthesis : Research by J. Magano et al. (2014) explored the palladium-catalyzed synthesis of various benzyl piperidine derivatives, showcasing their potential in medicinal chemistry synthesis.

  • Spectroscopic and Molecular Docking Studies : A study by S. Janani et al. (2020) focused on the molecular structure and properties of 1-Benzyl-4-(N-Boc-amino)piperidine, including spectroscopic investigations and molecular docking studies for anticancer activity.

  • Synthesis and Evaluation as Inhibitors : F. Picard et al. (2000) conducted a study on the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and their evaluation as inhibitors for potential pharmaceutical applications (Picard, Baston, Reichert, & Hartmann, 2000).

  • Acetylcholinesterase Inhibitors : H. Sugimoto et al. (1992) synthesized 1-benzyl-4-(2-phthalimidoethyl)piperidine derivatives and evaluated them as potent inhibitors of acetylcholinesterase (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Araki, Yamanishi, & Yamatsu, 1992).

  • Potential Pharmaceuticals Synthesis : M. I. Rodríguez-Franco and M. I. Fernández-Bachiller (2002) described the synthesis of 1-Benzyl-4-chloromethylpiperidine and its application in the synthesis of potential pharmaceuticals (Rodríguez-Franco & Fernández-Bachiller, 2002).

properties

IUPAC Name

benzyl 4-(aminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-10-12-6-8-16(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJVEAFRFGTATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620744
Record name Benzyl 4-(aminomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-(aminomethyl)piperidine-1-carboxylate

CAS RN

157023-34-2
Record name Benzyl 4-(aminomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminomethyl-1-N-Cbz-piperidine
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Synthesis routes and methods I

Procedure details

4-Aminomethylpiperidine (40 g, 350 mmol) and benzaldehyde (37.3 mL, 368 mmol) in toluene (600 mL) were heated to reflux under dean stark conditions for 2 h. The resulting reaction mixture was cooled to room temperature and 500 mL dichloromethane was added. The resulting solution was cooled to 5° C. and treated with N-(benzyloxycarbonyloxy)succinimide (91.7 g, 368 mmol). After 10 min, the cooling bath was removed and the reaction mixture stirred for 1 h. The solvents were evaporated and the resulting residue was stirred with 400 mL THF and 400 mL 2 M HCl for 1 h. The mixture was concentrated to remove organics and was then extracted with ether (3×300 mL). The aqueous phase was adjusted to pH14 with 50% NaOH and extracted with ethyl acetate. The organic layer was washed with water and brine, dried over anhydrous sodium sulfate, and the solvent evaporated to give benzyl 4-(aminomethyl)piperidine-1-carboxylate as an oil.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
37.3 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
91.7 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

22.2 g (0.2 mol) of 4-aminomethyl-piperidine was dissolved in 250 ml of toluene and then 21.2 g (0.2 mol) of benzaldehyde was added thereto. The mixture was refluxed for 3 hours with Dean-stack and cooled down to 0° C., and then 34.2 g (0.2 mol) of benzylchloroformate was added thereto while stirring. After the mixture was stirred for 3 hours, 1N aqueous potassium hydrosulfate solution (220 ml) was added thereto at room temperature. The mixture was extracted three times with 200 ml of diethylether, and then the aqueous layer was basified with sodium hydroxide. The aqueous solution was saturated with sodium chloride and extracted three times with 100 ml of dichloromethane. The organic solution was dried over magnesium sulfate and distilled under reduced pressure to obtain 38 g (Yield 91%, Molecular weight 248) of the title compound.
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
Quantity
34.2 g
Type
reactant
Reaction Step Three
Quantity
220 mL
Type
reactant
Reaction Step Four
Yield
91%

Synthesis routes and methods III

Procedure details

22.2 g (0.2 mol) of 4-aminomethylpiperidine was dissolved in 250 ml of toluene and 21.2 g (0.2 mol) of benzaldehyde was added thereto. The reaction mixture was refluxed for 3 hours with Dean-stack to remove water, and then cooled down to 0° C. 34.2 g (0.2 mol) of benzylchloroformate was added slowly thereto while stirring. The mixture was stirred at room temperature for 3 hours and 220 ml of 1N aqueous KHSO4 solution was added thereto. The mixture was extracted three times with 200 ml of diethylether, and the aqueous layer was basified with 1N aqueous sodium hydroxide solution. The aqueous solution was saturated with sodium chloride. The aqueous layer was extracted three times with 100 ml of dichloromethane, dried over anhydrous magnesium sulfate and distilled under reduced pressure to give 38 g (Yield 91%, Molecular weight 248) of the title compound.
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
Quantity
34.2 g
Type
reactant
Reaction Step Three
Name
Quantity
220 mL
Type
reactant
Reaction Step Four
Yield
91%

Synthesis routes and methods IV

Procedure details

22.2 g(0.2 mol) of 4-aminomethyl piperidine was dissolved in 250 ml of toluene and 21.2 g(0.2 mol) of benzaldehyde was added thereto. The reaction mixture was heated to reflux for 3 hours with Dean-stack and then cooled down to 0° C. 34.2 g(0.2 mol) of benzyl chloroformate was added dropwise while stirring. The reactants were stirred for 3 hours and 220 ml of 1N KHSO4 was added at room temperature. The reaction solution was extracted with 200 ml of diethylether 3 times and the aqueous layer was basified with sodium hydroxide. After the aqueous solution was treated with saturated sodium chloride solution, it was extracted with 100 ml of dichloromethane 3 times. and the organic layer was dried over magnesium sulfate. Removal of dichloromethane under reduced pressure provided 38 g of the title compound(Yield 91%, MW 248).
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
Quantity
34.2 g
Type
reactant
Reaction Step Three
Name
Quantity
220 mL
Type
reactant
Reaction Step Four
Yield
91%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 4-(aminomethyl)piperidine-1-carboxylate
Reactant of Route 2
Benzyl 4-(aminomethyl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Benzyl 4-(aminomethyl)piperidine-1-carboxylate
Reactant of Route 4
Benzyl 4-(aminomethyl)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Benzyl 4-(aminomethyl)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Benzyl 4-(aminomethyl)piperidine-1-carboxylate

Citations

For This Compound
2
Citations
NJ Liverton, RA Bednar, B Bednar… - Journal of medicinal …, 2007 - ACS Publications
The discovery of a novel series of NR2B subtype selective N-methyl-d-aspartate (NMDA) antagonists is reported. Initial optimization of a high-throughput screening lead afforded an …
Number of citations: 63 pubs.acs.org
E Duffy - 2016 - stax.strath.ac.uk
Idiopathic pulmonary fibrosis (IPF) is a common and devastating lung disease. There is currently no cure for IPF, and the limited pharmaceutical agents available to patients do not …
Number of citations: 1 stax.strath.ac.uk

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